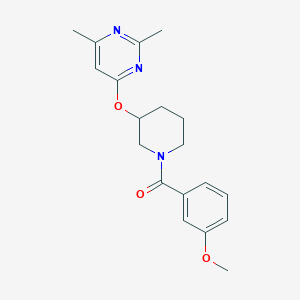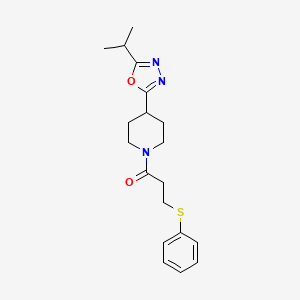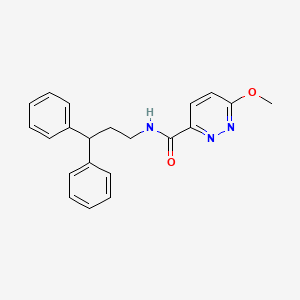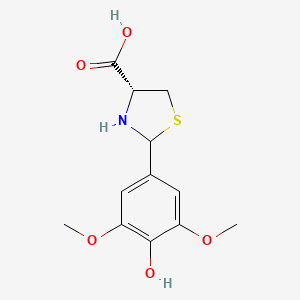![molecular formula C16H15N3OS2 B2563971 N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]thiophene-2-carboxamide CAS No. 869070-12-2](/img/structure/B2563971.png)
N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]thiophene-2-carboxamide, also known as TAK-659, is a chemical compound that belongs to the class of kinase inhibitors. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Scientific Research Applications
Heterocyclic Synthesis and Biological Activity
Researchers have explored the use of related thiophene and thiazole derivatives in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. For instance, thiophenylhydrazonoacetates have been synthesized for the creation of various heterocyclic derivatives with potential biological activities (Mohareb et al., 2004). Similarly, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been prepared for the generation of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives (Mohareb et al., 2004).
Anticancer Applications
A study on thiazolo[3,2-a]pyridines reported the synthesis of compounds with promising anticancer activity across various cancer cell lines, highlighting the potential therapeutic applications of such derivatives (Altug et al., 2011). This suggests that compounds related to N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]thiophene-2-carboxamide could have significant implications in cancer research.
Antimicrobial Activities
The synthesis of new thiazoles and their fused derivatives has been investigated for antimicrobial activities, showing effectiveness against bacterial and fungal isolates (Wardkhan et al., 2008). This area of research indicates the potential of thiophene-2-carboxamide derivatives in the development of new antimicrobial agents.
Molecular Structure and Synthesis Techniques
The molecular structure and synthesis techniques of similar compounds have been detailed, providing insights into the chemical properties and reactivity of thiophene-2-carboxamide derivatives. For example, the synthesis of ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate revealed interesting structural characteristics and potential for further chemical modifications (Mukhtar et al., 2012).
Novel Synthetic Approaches
Innovative synthetic approaches have been developed for the creation of thiazole-based compounds, offering new pathways for the synthesis of complex molecules with enhanced biological activities. Microwave-assisted synthesis techniques, for example, have been employed to obtain novel pyrido[3,2-f][1,4]thiazepines with unusual coupling reactions, showcasing the versatility of thiophene-2-carboxamide derivatives in synthetic chemistry (Faty et al., 2011).
Mechanism of Action
Target of Action
Similar compounds with indole and pyridine moieties have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, and antioxidant activities , suggesting that this compound may also affect multiple biochemical pathways.
Pharmacokinetics
Similar compounds have been synthesized and tested for their pharmacokinetic properties
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances
Biochemical Analysis
Biochemical Properties
Compounds containing thiophene and thiazole rings have been reported to interact with various enzymes, proteins, and other biomolecules These interactions can influence biochemical reactions, potentially leading to therapeutic effects
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c1-11-13(6-8-18-15(20)14-5-3-9-21-14)22-16(19-11)12-4-2-7-17-10-12/h2-5,7,9-10H,6,8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUHWGHASZMKLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)CCNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[(4As,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2563892.png)
![7-Cyclopentyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2563894.png)


![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide](/img/structure/B2563899.png)
![N-(benzo[d]thiazol-5-yl)-2,2-diphenylacetamide](/img/structure/B2563900.png)
![[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)thio]-acetic acid](/img/structure/B2563901.png)

![1-(2-fluorophenyl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2563903.png)
![2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2563905.png)

![N-[(6-bromopyridin-3-yl)sulfonyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide](/img/structure/B2563907.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1H-indole-6-carboxamide](/img/structure/B2563908.png)
